Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains a piperazine moiety, a naphthyridine moiety, and a fluorobenzyl group. Piperazine is a common moiety found in many drugs and bioactive molecules . The presence of a fluorobenzyl group could potentially enhance the compound’s lipophilicity and bioavailability.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have good solubility and bioavailability .Scientific Research Applications
Structural Analysis and Crystallography
Studies have detailed the crystal structure of related compounds, emphasizing their conformation, bonding, and interactions within the crystal lattice. For instance, the structure of enoxacin trihydrate, a compound with a similar naphthyridine ring system, reveals insights into the molecular conformation and hydrogen bonding patterns that stabilize the crystal structure (Parvez et al., 2004). Another study on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid explores the conformation of piperazine rings and their interactions, providing a framework for understanding similar compounds (Faizi et al., 2016).
Synthesis and Chemical Properties
Research on the synthesis and chemical reactions of related compounds offers valuable insights into methodologies that could be applicable to Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate. An efficient synthesis process for 6-fluoronalidixic acid and its conversion to enoxacin highlights the steps involved in producing compounds with antibacterial properties, which may share synthesis pathways with the compound of interest (Sanchez & Rogowski, 1987).
Antimicrobial and Antibacterial Applications
Several studies have investigated the antimicrobial and antibacterial properties of compounds structurally similar to this compound. The synthesis, characterization, and evaluation of antibacterial agents based on 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, offer insights into the potential antibacterial applications of similar compounds (Matsumoto et al., 1984).
Photoluminescence and Coordination Chemistry
Research on coordination polymers with drug ligands, such as enoxacin, reveals the potential of similar compounds in developing materials with unique photoluminescence properties. These studies suggest possible applications in materials science and photoluminescence-based sensors (Yu et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the mammalian enzyme PARP (Poly ADP-ribose polymerase) . PARP is a 113-kDa multidomain protein that has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks .
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from recognizing and binding to DNA breaks, thereby disrupting the signaling of DNA damage . The compound’s fluorobenzyl group may enhance its binding affinity to the target, leading to more effective inhibition .
Biochemical Pathways
The inhibition of PARP affects various DNA-related functions, including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability . The compound’s action can therefore have wide-ranging effects on cellular processes and functions.
Pharmacokinetics
Fluorine atoms in organofluorine compounds like this one can improve the metabolic stability, lipophilicity, and membrane permeability of the compound , potentially enhancing its absorption and distribution within the body.
Result of Action
The inhibition of PARP by this compound disrupts the signaling of DNA damage, which can affect a variety of cellular processes and functions . This can lead to changes in gene expression, cell division, and apoptosis, among other effects . The compound’s action may also have implications for the treatment of diseases related to DNA damage and repair, such as cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, piperazine-quinoline hybrids have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in nerve signal transmission .
Cellular Effects
The cellular effects of Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate are yet to be fully elucidated. Related compounds have demonstrated significant effects on cellular processes. For example, piperazine-quinoline hybrids have shown potential as multi-target directed ligands in combating Alzheimer’s disease by targeting AChE, BuChE, and restoring metal dyshomeostasis .
Molecular Mechanism
Related piperazine-quinoline hybrids have been found to exhibit inhibitory activity against AChE and BuChE enzymes . Molecular docking and dynamics simulations suggest that these compounds bind to the active sites of these enzymes, leading to their inhibition .
Properties
IUPAC Name |
ethyl 4-[1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-2-32-23(31)27-12-10-26(11-13-27)21(29)19-14-17-4-3-9-25-20(17)28(22(19)30)15-16-5-7-18(24)8-6-16/h3-9,14H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMOQQDAFKYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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